![molecular formula C19H24O2Si B14309598 Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- CAS No. 110598-38-4](/img/structure/B14309598.png)
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a [2,2-bis(4-methoxyphenyl)ethenyl] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- typically involves the reaction of trimethylchlorosilane with [2,2-bis(4-methoxyphenyl)ethenyl] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify biomolecules to improve their stability and functionality, potentially leading to new therapeutic applications.
相似化合物的比较
Similar Compounds
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (2-methoxyphenyl)trimethyl-
Comparison
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is unique due to the presence of the [2,2-bis(4-methoxyphenyl)ethenyl] group, which imparts distinct chemical properties compared to other similar compounds
属性
CAS 编号 |
110598-38-4 |
|---|---|
分子式 |
C19H24O2Si |
分子量 |
312.5 g/mol |
IUPAC 名称 |
2,2-bis(4-methoxyphenyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-20-17-10-6-15(7-11-17)19(14-22(3,4)5)16-8-12-18(21-2)13-9-16/h6-14H,1-5H3 |
InChI 键 |
SGGXRDYHQXRYSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=C[Si](C)(C)C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



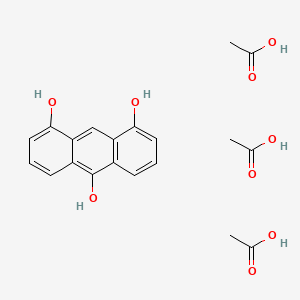

![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
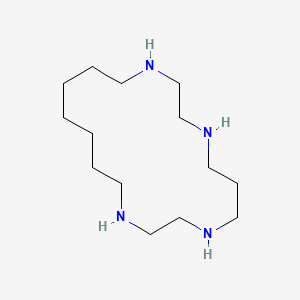
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)
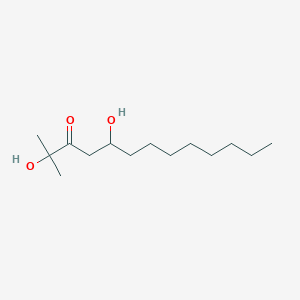
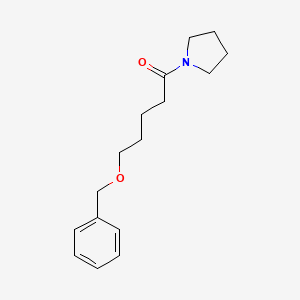
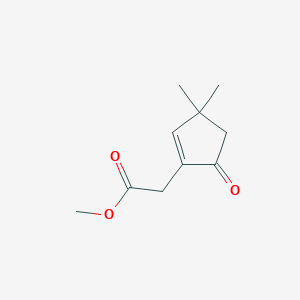
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
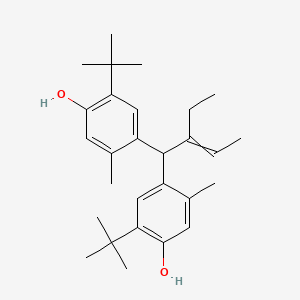
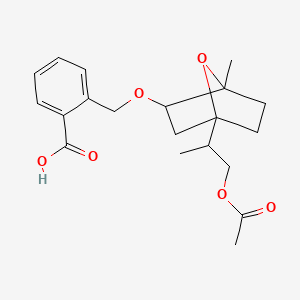
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
